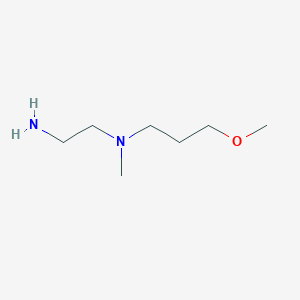

(2-Aminoethyl)(3-methoxypropyl)methylamine

Description

(2-Aminoethyl)(3-methoxypropyl)methylamine is a tertiary amine characterized by a methyl group, a 3-methoxypropyl chain, and a 2-aminoethyl substituent. Its molecular formula is C₇H₁₇N₂O (molecular weight: 145.23 g/mol).

Properties

IUPAC Name |

N'-(3-methoxypropyl)-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O/c1-9(6-4-8)5-3-7-10-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQMXWCURXPEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCOC)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)(3-methoxypropyl)methylamine typically involves the reaction of 2-aminoethanol with 3-methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as sodium cyanoborohydride , and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

(2-Aminoethyl)(3-methoxypropyl)methylamine: undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The compound can be reduced to form simpler amines.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .

Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride .

Substitution: Nucleophiles such as alkyl halides and alcohols are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of amine oxides.

Reduction: Formation of simpler amines.

Substitution: Formation of various substituted amines.

Scientific Research Applications

(2-Aminoethyl)(3-methoxypropyl)methylamine: has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as its use in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

(2-Aminoethyl)(3-methoxypropyl)methylamine: can be compared with other similar compounds, such as 2-(2-aminoethyl)ethanol and 3-methoxypropylamine . While these compounds share structural similarities, (2-Aminoethyl)(3-methoxypropyl)methylamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique combination of methoxypropyl, aminoethyl, and methyl groups distinguishes it from related amines. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Analogous Amines

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Notes | References |

|---|---|---|---|---|---|

| (2-Aminoethyl)(3-methoxypropyl)methylamine | C₇H₁₇N₂O | 145.23 | Methoxypropyl, aminoethyl, methyl | Potential surfactants, ligands | |

| (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine | C₁₀H₂₅N₃ | 187.33 | Dimethylaminopropyl, aminobutyl | Research chemicals, drug intermediates | |

| 2-(Diethylamino)ethylamine | C₁₁H₂₆N₂O | 202.34 | Ethoxypropyl, diethylaminoethyl | Unspecified (likely solvents/ligands) | |

| Tris(2-aminoethyl)amine (tren) | C₆H₁₈N₄ | 146.24 | Three aminoethyl branches | Macrocyclic ligand for metal complexes | |

| N-(3-Oleyloxy-2-hydroxypropyl)ethanolamine | C₂₃H₄₇NO₃ | 385.64 | Oleyloxy, hydroxypropyl, ethanolamine | Nonionic surfactant, emulsifier |

Key Observations:

- Methoxy vs.

- Aminoethyl vs. Aminobutyl Chains: Shorter aminoethyl chains (vs. aminobutyl in ) may reduce steric hindrance, favoring coordination chemistry or catalytic activity.

- Branching Effects: Linear structures (target compound) vs. macrocyclic analogs (e.g., cyclam derivatives ) exhibit distinct selectivities in metal binding. Cyclams with aminoethyl substituents show anti-HIV activity, but linear amines like the target compound lack evidence of such bioactivity .

Physicochemical and Reactivity Comparisons

- Solubility : The methoxypropyl group increases polarity compared to purely alkyl-substituted amines (e.g., methyl(2-methylpropyl)amine ), enhancing water solubility.

- Reactivity: The aminoethyl group enables participation in Schiff base formation or coupling reactions (e.g., TBTU-mediated condensations, as in ), similar to intermediates used in pharmaceutical synthesis.

- Thermal Stability: Methoxy groups may lower thermal stability compared to dimethylamino analogs (e.g., (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine ) due to reduced electron-donating capacity.

Biological Activity

(2-Aminoethyl)(3-methoxypropyl)methylamine, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C8H12N2O

- Molecular Weight : 156.19 g/mol

The presence of an amino group and a methoxypropyl chain contributes to its reactivity and interaction with biological targets.

The biological activity of (2-Aminoethyl)(3-methoxypropyl)methylamine is attributed to its ability to interact with various molecular targets within cells. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that (2-Aminoethyl)(3-methoxypropyl)methylamine exhibits significant antimicrobial properties. Its mechanism of action involves the disruption of microbial cell membranes and inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity Data

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 10 µg/mL |

| B | S. aureus | 15 µg/mL |

| C | P. aeruginosa | 5 µg/mL |

These findings suggest that the compound may have therapeutic applications in treating infections caused by resistant bacteria.

Anticancer Activity

The anticancer potential of (2-Aminoethyl)(3-methoxypropyl)methylamine has been evaluated through various in vitro studies. The compound has shown promise in inducing apoptosis in several cancer cell lines.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | Jurkat T-cells | 0.4 | Induces apoptosis |

| 2 | HeLa cells | 0.7 | DNA damage induction |

| 3 | MDA-MB-468 | 0.5 | Mitochondrial disruption |

In a notable case study, the cytotoxic effects on human leukemic T-cells indicated that at nanomolar concentrations, the compound induced significant morphological changes consistent with apoptosis, comparable to established chemotherapeutic agents like doxorubicin.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study highlighted the effectiveness of (2-Aminoethyl)(3-methoxypropyl)methylamine against multi-drug resistant strains of bacteria, showing its potential as a new antimicrobial agent.

- Evaluation of Anticancer Properties : Another research effort focused on the compound's ability to disrupt mitochondrial function in cancer cells, leading to increased cell death rates compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.